Optical Rotation: Chiral Purity Differentiates D- from L-Enantiomer
Cbz-4'-iodo-D-Phe exhibits a specific optical rotation of -290° (c 1, CH3COOC2H5), whereas the L-enantiomer (Cbz-4'-iodo-L-Phe) rotates light in the opposite direction . This large magnitude of rotation, coupled with chiral HPLC analysis, allows for precise determination of enantiomeric purity, a critical quality control parameter for ensuring the correct stereochemistry in synthesized peptides [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰/D = -290° (c 1, ethyl acetate) |
| Comparator Or Baseline | Cbz-4'-iodo-L-Phe (positive rotation, opposite sign) |
| Quantified Difference | Opposite sign of rotation, enabling chiral discrimination |
| Conditions | c = 1 in ethyl acetate at 20°C |
Why This Matters
Procurement decisions for D-configured amino acids must be supported by verified optical rotation data to prevent stereochemical misassignment, which can lead to inactive or incorrectly folded peptides.
- [1] Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. 2025. View Source
